Vaccarin

Vue d'ensemble

Description

La Vaccarine est un glycoside de flavonoïde principalement extrait des graines de Vaccaria segetalis, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses activités biologiques, notamment la promotion de la cicatrisation des plaies et l'amélioration de la résistance à l'insuline par l'activation de la voie de signalisation de la protéine kinase activée par l'AMP (AMPK) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La Vaccarine peut être synthétisée par plusieurs voies chimiques, impliquant généralement la glycosylation d'aglycones de flavonoïdes. Le processus implique souvent l'utilisation de donneurs de glycosyle et de catalyseurs dans des conditions contrôlées afin d'assurer la formation de la liaison glycosidique.

Méthodes de production industrielle

Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification par chromatographie et la cristallisation afin d'obtenir une Vaccarine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La Vaccarine subit diverses réactions chimiques, notamment :

Oxydation : La Vaccarine peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier la liaison glycosidique ou la structure du flavonoïde, conduisant à différents composés.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle de la structure du flavonoïde, conduisant à divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes sont utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Vaccarine, chacun présentant potentiellement des activités biologiques uniques .

Applications de la recherche scientifique

La Vaccarine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides de flavonoïdes.

Biologie : Étudiée pour son rôle dans la prolifération cellulaire, en particulier dans la cicatrisation des plaies et la régénération tissulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies comme le diabète, en raison de sa capacité à améliorer la résistance à l'insuline.

Industrie : Utilisée dans le développement de banques de produits naturels et comme composé bioactif dans diverses formulations

Mécanisme d'action

La Vaccarine exerce ses effets principalement par l'activation de la voie de signalisation de l'AMPK. Cette voie joue un rôle crucial dans l'homéostasie énergétique cellulaire. En activant l'AMPK, la Vaccarine améliore la captation du glucose, l'oxydation des acides gras et la biogenèse mitochondriale, améliorant ainsi la sensibilité à l'insuline et réduisant l'accumulation de lipides dans les cellules .

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Amelioration of Doxorubicin-Induced Cardiotoxicity

Recent studies have demonstrated that vaccarin can significantly mitigate the cardiotoxic effects associated with doxorubicin, a common chemotherapeutic agent. In a mouse model, this compound was shown to alleviate heart dysfunction and suppress oxidative stress-induced cell apoptosis by inhibiting the p38 mitogen-activated protein kinase pathway. This suggests that this compound may serve as a protective agent against chemotherapy-induced cardiac damage .

1.2 Endothelial Dysfunction and Diabetes

This compound has also been observed to alleviate endothelial inflammatory injury in diabetic conditions. It operates through the miR-570-3p/HDAC1 pathway, providing insights into its potential as a therapeutic agent for managing diabetes-related vascular complications . The compound enhances endothelial cell function and promotes angiogenesis, critical for cardiovascular health .

Wound Healing Properties

2.1 Promotion of Angiogenesis

This compound has been shown to accelerate wound healing by promoting angiogenesis, which is essential for supplying oxygen and nutrients to healing tissues. In vivo studies using rat models indicated that this compound treatment resulted in increased microvascular density at the wound site and enhanced fibroblast proliferation . The underlying mechanisms involve activation of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for endothelial cell proliferation and migration .

2.2 Chronic Wound Healing in Diabetic Models

In diabetic models, this compound has demonstrated efficacy in promoting chronic wound healing by activating pathways such as FOXP2/AGGF1. This suggests its potential application in treating diabetic ulcers, a common complication in diabetes patients .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Mécanisme D'action

Vaccarin exerts its effects primarily through the activation of the AMPK signaling pathway. This pathway plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, thereby improving insulin sensitivity and reducing lipid accumulation in cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Quercetine : Un autre glycoside de flavonoïde avec des propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Rutine : Présente une forte activité antioxydante et est utilisée dans le traitement de diverses maladies vasculaires.

Unicité de la Vaccarine

La Vaccarine est unique en raison de son activation spécifique de la voie AMPK, qui n'est pas aussi observée de manière proéminente dans d'autres glycosides de flavonoïdes similaires. Cela rend la Vaccarine particulièrement efficace pour améliorer la résistance à l'insuline et promouvoir la cicatrisation des plaies .

Les activités biologiques diverses de la Vaccarine et ses applications thérapeutiques potentielles en font un composé d'un intérêt considérable dans divers domaines de la recherche scientifique.

Activité Biologique

Vaccarin, a flavonoid glycoside derived from the seeds of Vaccaria segetalis, has garnered significant attention for its diverse biological activities. This article delves into the mechanisms by which this compound exerts its effects, particularly focusing on its protective roles in endothelial cells, anti-inflammatory properties, and potential therapeutic applications in vascular diseases.

1. Endothelial Cell Protection

This compound has demonstrated protective effects against oxidative stress in endothelial cells, particularly under conditions that induce apoptosis. Research indicates that this compound can mitigate high glucose-induced apoptosis in human microvascular endothelial cells (HMEC-1) by modulating key apoptotic markers and enhancing antioxidant defenses.

- Key Findings:

- This compound treatment significantly reduces levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- It modulates the expression of apoptotic proteins including Bax, Bcl-2, and caspase-3, indicating a shift towards cell survival .

2. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, particularly in the context of diabetes-related endothelial injury. It has been shown to alleviate inflammation by regulating microRNA pathways.

- Mechanism:

3. Angiogenesis Promotion

In addition to its protective effects, this compound promotes angiogenesis through fibroblast growth factor signaling pathways. This is crucial for wound healing and tissue repair.

- Research Insights:

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have highlighted the practical applications of this compound in clinical settings:

Case Study 1: Diabetic Endothelial Dysfunction

A study focused on diabetic patients revealed that administering this compound improved endothelial function by reducing oxidative stress markers and enhancing nitric oxide availability. This suggests a potential role for this compound in managing diabetic vascular complications.

Case Study 2: Wound Healing

In a clinical trial involving patients with chronic wounds, this compound-infused chitosan nanoparticles showed significant improvements in healing rates compared to standard treatments. The study emphasized the importance of this compound's angiogenic properties in facilitating tissue repair.

Propriétés

IUPAC Name |

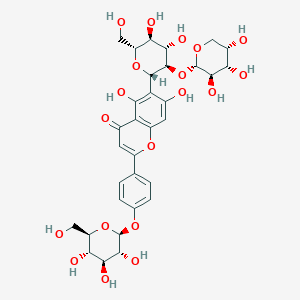

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIKGLVKALOGDP-HLEFUGOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319173 | |

| Record name | Vaccarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53452-16-7 | |

| Record name | Vaccarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaccarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.